molecular formula C15H13NO4 B1267498 2-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 63254-88-6

2-{[(Benzyloxy)carbonyl]amino}benzoic acid

Cat. No. B1267498
CAS RN: 63254-88-6
M. Wt: 271.27 g/mol
InChI Key: CTJMTYUXEWDGEW-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}benzoic acid, also known as 2-benzoyloxycarbonylaminobenzoic acid, is a versatile compound with a wide range of applications in scientific research. Its structure consists of a benzene ring with an oxygen atom, a carbonyl group, an amino group, and a carboxylic acid group. The compound has been used in a variety of research fields, from biochemistry and physiology to drug development and drug delivery.

Scientific Research Applications

Pharmacokinetics and Distribution

  • Study on Pharmacokinetics : A study investigated the pharmacokinetics of a related compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats, using ultra-high performance liquid chromatographic electrospray quadrupole-time of flight mass spectrometry. This research contributes to understanding the distribution and metabolism of similar benzoic acid derivatives in biological systems (Haoran Xu et al., 2020).

Antileishmanial and Antifungal Effects

  • Antileishmanial and Antifungal Properties : Another study explored the anti-leishmanial and anti-fungal effects of new SbIII carboxylates, including derivatives of benzoic acid. This indicates potential therapeutic applications in treating leishmaniasis and fungal infections (MI Khan et al., 2011).

Synthesis and Antibacterial Screening

  • Antibacterial Activity Research : A research focused on the synthesis and antibacterial screening of N-benzyl-2-aminobenzoic acid, highlighting the importance of such compounds in developing new antibacterial agents. This compound was found to show no antibacterial activity against various bacteria (Emmanuel Eimiomodebheki Odion et al., 2021).

Structural Analysis and Luminescent Properties

  • Luminescent Properties in Lanthanide Complexes : Research on lanthanide 4-benzyloxy benzoates investigated the influence of electron-withdrawing and electron-donating groups on luminescent properties, showcasing the potential of such compounds in optical materials and sensors (S. Sivakumar et al., 2010).

Electrochemical Applications

  • Electrochemical Study on Inhibitors of Rebar Corrosion : A study evaluated benzoic acid derivatives as inhibitors of rebar corrosion in carbonated concrete, demonstrating the importance of these compounds in material science and engineering (G. Trabanelli et al., 2005).

Fluorescence Probes Development

  • Novel Fluorescence Probes for Reactive Oxygen Species : A study developed new fluorescence probes based on benzoic acid derivatives to detect reactive oxygen species, indicating applications in biological and chemical research (Ken-ichi Setsukinai et al., 2003).

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJMTYUXEWDGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325200
Record name 2-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63254-88-6
Record name NSC409214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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